4-Nitro-1-(3-phenylpropyl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1-(3-phenylpropyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-15(17)12-9-13-14(10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLHOOXPUUZYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Nitro 1 3 Phenylpropyl 1h Pyrazole and Analogues
Foundational Cyclocondensation Reactions in Pyrazole (B372694) Synthesis
The creation of the pyrazole ring is most frequently accomplished through cyclocondensation reactions, where a binucleophilic hydrazine (B178648) or its derivative reacts with a three-carbon dielectrophilic synthon. nih.govnih.gov
The Knorr pyrazole synthesis, first reported in 1883, remains a primary and straightforward method for constructing polysubstituted pyrazoles. nih.gov This reaction involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound (or a 1,3-difunctional equivalent). nih.govresearchgate.net The reaction mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
A significant challenge in this synthesis, especially when using unsymmetrical dicarbonyl compounds and substituted hydrazines, is controlling the regioselectivity. nih.govbeilstein-journals.org The reaction can potentially yield two different regioisomers. nih.gov However, research has shown that reaction conditions can be optimized to favor one isomer. For instance, using aprotic dipolar solvents like N,N-dimethylacetamide instead of traditional protic solvents like ethanol (B145695) can lead to better yields and higher regioselectivity. nih.gov
Table 1: Examples of Pyrazole Synthesis via Cyclocondensation of 1,3-Dicarbonyls and Hydrazines
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | N,N-Dimethylacetamide | 1-Aryl-3-aryl-5-(trifluoromethyl)pyrazole | 74-77% | nih.gov |
| 1,3-Diketone | Aryl hydrochloride hydrazine | Ethanol | Equimolar mixture of regioisomers | - | nih.gov |
This table is interactive. Click on the headers to sort.
An alternative and widely used method for pyrazole synthesis involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as unsaturated ketones or aldehydes. nih.govresearchgate.net This reaction typically proceeds via an initial Michael addition of the hydrazine to the carbon-carbon double bond, forming a hydrazone intermediate. nih.govbeilstein-journals.org This intermediate then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic pyrazole. nih.govbeilstein-journals.org The initial product of the cyclization is a pyrazoline, which can be oxidized to the corresponding pyrazole in situ, often by air or by using specific oxidizing agents. beilstein-journals.orggoogle.com
For example, acrolein can react with hydrazine in a nucleophilic addition reaction to form an intermediate that cyclizes and eliminates a water molecule to generate the pyrazole ring. youtube.com In some procedures, the pyrazoline is isolated first and then deliberately aromatized in a separate step, for instance, by using a mixture of sulfuric acid and iodine. google.com
Strategies for N-Alkylation in Pyrazole Synthesis
To synthesize the target compound, the 3-phenylpropyl group must be attached to one of the nitrogen atoms of the pyrazole ring. This is typically achieved after the pyrazole core has been formed. For a 4-substituted pyrazole, the two nitrogen atoms (N1 and N2) are chemically equivalent, simplifying the alkylation process as only one product is formed. However, for unsymmetrically substituted pyrazoles (e.g., 3-methyl-1H-pyrazole), N-alkylation can produce a mixture of regioisomers, making purification more complex. google.com
Direct N-alkylation involves treating the pyrazole with an alkylating agent, such as an alkyl halide, in the presence of a base. semanticscholar.org The base deprotonates the pyrazole N-H, generating a pyrazolate anion that acts as a nucleophile, attacking the electrophilic alkylating agent.
Several methods have been developed to optimize this reaction:
Phase-Transfer Catalysis (PTC): This method has proven to be highly efficient for the N-alkylation of pyrazoles. Reactions can be performed by stirring the pyrazole with an alkyl halide (such as 3-phenylpropyl bromide) and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) in the presence of a solid base like potassium hydroxide, often without the need for a solvent. tandfonline.com This approach offers high yields and simplified work-up procedures. tandfonline.com
Ionic Liquids: N-alkylation can be effectively carried out in ionic liquids, which act as both the solvent and promoter. The reaction of N-H pyrazoles with alkyl halides proceeds smoothly in these media. researchgate.net
Acid-Catalyzed Alkylation: An alternative to base-mediated methods involves using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. semanticscholar.org This approach avoids the use of strong bases and can be advantageous for sensitive substrates. semanticscholar.org
Recent advancements have also introduced enzymatic approaches for N-alkylation. Engineered enzymes have been shown to catalyze the alkylation of pyrazoles with simple haloalkanes with unprecedented regioselectivity (>99%), offering a powerful tool for controlling the outcome of the reaction, especially in cases where traditional methods would yield isomeric mixtures. nih.govthieme-connect.com
Regioselective Introduction of the Nitro Group at Position 4
The final key structural feature of the target molecule is the nitro group at the C4 position of the pyrazole ring. The C4 position of pyrazole is electron-rich and highly susceptible to electrophilic substitution, provided it is sterically unhindered. researchgate.net
The nitration is typically achieved via an electrophilic aromatic substitution mechanism using a mixture of a nitrating agent and a strong acid. researchgate.net
Standard Nitrating Conditions: A common and effective method involves treating the pyrazole substrate (either pyrazole itself or an N-alkylated pyrazole) with a mixture of concentrated nitric acid (or fuming nitric acid) and concentrated sulfuric acid. researchgate.net The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the C4 position of the pyrazole ring. researchgate.net This reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and potential side products. researchgate.net
Rearrangement from N-Nitropyrazole: An alternative pathway to obtain 4-nitropyrazole involves the initial N-nitration of pyrazole using agents like HNO₃/Ac₂O, followed by an acid-catalyzed rearrangement. nih.gov In the presence of sulfuric acid, the N-nitropyrazole can rearrange to yield 3-nitropyrazole and 4-nitropyrazole. nih.gov
For the synthesis of 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole, the nitration step can be performed either before or after the N-alkylation step. Nitrating 1-(3-phenylpropyl)-1H-pyrazole would be a direct route to the final product.
Table 2: Summary of Synthetic Strategies
| Step | Method | Reagents | Key Features | Reference |
|---|---|---|---|---|
| Ring Formation | Knorr Synthesis | β-Dicarbonyl + Hydrazine | Foundational, regioselectivity can be an issue. | nih.govresearchgate.net |
| From Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone + Hydrazine | Forms pyrazoline intermediate, requires oxidation. | nih.govbeilstein-journals.org | |
| N-Alkylation | Phase-Transfer Catalysis | Alkyl Halide, Base, PTC catalyst | High yield, often solvent-free. | tandfonline.com |
| Acid Catalysis | Trichloroacetimidate, Brønsted acid | Avoids strong bases. | semanticscholar.org | |
| C4-Nitration | Electrophilic Substitution | HNO₃ / H₂SO₄ | Direct, highly exothermic, regioselective for C4. | researchgate.net |
This table is interactive. Click on the headers to sort.
Nitration of Pyrazole Precursors
The introduction of a nitro group onto the pyrazole core is a fundamental step in the synthesis of the target compound. The C4-position of the pyrazole ring is particularly susceptible to electrophilic substitution due to its electron-rich nature, especially when the nitrogen atoms are substituted. researchgate.netyoutube.com
Direct nitration is the most common method, typically employing a mixture of concentrated nitric acid and sulfuric acid. researchgate.netyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyrazole ring. researchgate.net Alternative nitrating systems include nitric acid in acetic anhydride (B1165640) or fuming nitric acid. nih.govmdpi.com For instance, the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride specifically yields the 4-nitro derivative. mdpi.com Similarly, using a mixture of fuming nitric acid and fuming sulfuric acid can effectively nitrate (B79036) the pyrazole ring. nih.gov
The choice of nitrating agent and reaction conditions is crucial and can be tailored based on the specific pyrazole precursor. The reaction is often exothermic and requires careful temperature control to ensure selectivity and safety. researchgate.net
| Pyrazole Precursor | Nitrating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Pyrazole | HNO₃/H₂SO₄ | - | 4-Nitropyrazole | youtube.com |
| 1-Methylpyrazole | HNO₃/Trifluoroacetic Anhydride | Ice bath, 12h | 1-Methyl-3-nitropyrazole | nih.gov |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Fuming HNO₃ (97-99%) | 0°C to RT, 4h | 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | mdpi.com |
| 1-Hydroxymethyl-3-nitropyrazole | Fuming HNO₃ | 3 hours | 1-Hydroxymethyl-3,4-dinitropyrazole | mdpi.com |
Tandem Reaction Sequences Incorporating Nitro Moieties
Tandem, or one-pot, reactions offer a more efficient approach by combining multiple synthetic steps into a single procedure, thereby reducing waste and saving time. For the synthesis of nitropyrazoles, tandem sequences often involve the in-situ formation of the pyrazole ring from nitro-containing building blocks.
A prominent example is the [3+2] cycloaddition reaction between a diazo compound and a nitroalkene. rsc.org This catalyst-free, one-pot tandem reaction proceeds smoothly under mild conditions to afford functionalized pyrazoles. The reaction involves a 1,3-dipolar cycloaddition followed by the spontaneous elimination of the nitro group to form the aromatic pyrazole ring. rsc.org
Another strategy involves the reaction of hydrazones with nitroolefins. nih.govorganic-chemistry.org Depending on the reaction conditions, particularly the choice of base, this method can be highly regioselective. For example, using a strong base like potassium tert-butoxide (t-BuOK) can lead to 1,3,4-substituted pyrazoles, while other conditions might favor the formation of 1,3,5-isomers. nih.gov These methods highlight the versatility of using nitro-functionalized substrates to construct the pyrazole core directly.
Incorporation of the 3-Phenylpropyl Chain via Advanced Coupling Techniques
Attaching the 3-phenylpropyl group to the N1 position of the 4-nitropyrazole core is the final key step. This can be achieved post-nitration via N-alkylation or integrated into the ring synthesis itself.
A conventional and direct method is the N-alkylation of 4-nitropyrazole with a suitable electrophile, such as 1-halo-3-phenylpropane (e.g., 1-bromo-3-phenylpropane). This reaction is typically performed in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. nih.gov However, for unsymmetrical pyrazoles, direct alkylation can lead to a mixture of regioisomers, necessitating advanced methods for regiocontrol. nih.govmdpi.com
Enzyme-catalyzed systems have emerged as a highly selective method for pyrazole alkylation. Engineered methyltransferases can be adapted to transfer larger alkyl groups, like propyl groups, from non-natural cosubstrates to the pyrazole nitrogen with exceptional regioselectivity (>99%). nih.gov Another modern approach involves using trichloroacetimidate electrophiles with a Brønsted acid catalyst, which provides an alternative to methods requiring strong bases or high temperatures. mdpi.com
Cross-Coupling Methodologies
While classic N-alkylation is common, transition metal-catalyzed cross-coupling reactions represent a more advanced strategy. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for forming C-N bonds, typically between an amine and an aryl halide. youtube.com While more commonly used for N-arylation, the principles can be adapted for complex alkylations.
More relevant to the synthesis of the target compound is the use of coupling reactions to construct the pyrazole ring itself. Copper-catalyzed sydnone-alkyne cycloaddition offers a robust method for creating 1,4-disubstituted pyrazoles in a one-pot procedure from arylglycines. organic-chemistry.org Sequential C-H arylation and N-alkylation, enabled by a transposable directing group like the SEM (2-(trimethylsilyl)ethoxymethyl) group, allows for the construction of fully substituted pyrazoles with complete regiocontrol over all substituents, including the N-alkyl chain. nih.gov
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) are highly valued for their efficiency and atom economy, as they combine three or more starting materials in a single pot to form a complex product. mdpi.comnih.gov The synthesis of pyrazoles is particularly amenable to MCRs. beilstein-journals.orgnih.gov
A hypothetical MCR for this compound could involve the condensation of (3-phenylpropyl)hydrazine, a 1,3-dicarbonyl compound, an aldehyde, and a nitro-containing reactant. For example, a four-component reaction for pyrano[2,3-c]pyrazoles involves an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, often facilitated by a catalyst. nih.gov By substituting the hydrazine with (3-phenylpropyl)hydrazine and utilizing a nitro-substituted building block, a convergent synthesis of the target scaffold could be envisioned. Such MCRs often proceed through a sequence of condensations, Michael additions, and cyclizations to rapidly assemble the desired heterocyclic core. mdpi.com
Synthetic Route Optimization and Process Efficiency
Process efficiency is also enhanced by minimizing purification steps and using recyclable catalysts. The development of one-pot procedures, where sequential reactions are carried out in the same vessel, is a major goal in route optimization. organic-chemistry.orgmdpi.com For instance, a one-pot, three-component synthesis of 3,5-disubstituted 1H-pyrazoles has been developed involving the condensation of an aldehyde with tosylhydrazine, followed by a cycloaddition with a terminal alkyne. organic-chemistry.org
Catalyst Systems for Enhanced Yield and Selectivity
The choice of catalyst is paramount in modern organic synthesis for improving reaction rates, yields, and, crucially, selectivity. researchgate.net In pyrazole synthesis, a wide array of catalysts have been employed.
For multicomponent reactions, catalysts range from simple bases like piperidine (B6355638) to nano-catalysts such as nano-ZnO and magnetic nanoparticles. mdpi.comnih.govresearchgate.net These catalysts can enhance reaction efficiency and often allow for milder reaction conditions, such as using water as a solvent. nih.gov
In cross-coupling and related reactions, transition metal catalysts are indispensable. Palladium complexes are the standard for Suzuki and Buchwald-Hartwig reactions, while copper salts (e.g., Cu(I) iodide) are effective in domino C-N coupling/hydroamination reactions and sydnone-alkyne cycloadditions. organic-chemistry.orgnih.govnih.gov Silver catalysts have been used for synthesizing 5-aryl-3-trifluoromethyl pyrazoles, where optimization showed that catalyst choice and temperature were critical for achieving high yields. mdpi.comnih.gov The development of recyclable catalysts, such as Yttrium-metal–organic frameworks (Y-MOF), further contributes to the greenness and efficiency of the synthetic process. researchgate.net
| Reaction Type | Catalyst | Substrates | Key Advantage | Reference |
|---|---|---|---|---|
| Multicomponent Synthesis | Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | High yield (95%), short reaction time | mdpi.com |
| Multicomponent Synthesis | Yttrium-metal–organic framework (Y-MOF) | Aldehydes, Barbituric acid, Hydrazine, etc. | Efficient and recyclable | researchgate.net |
| Cycloaddition | Silver(I) triflate (AgOTf) | Trifluoromethylated ynones, Hydrazines | High regioselectivity, excellent yields (up to 99%) | mdpi.com |
| Domino C-N Coupling | Copper(I) iodide (CuI) | Acetylenes, Diamines | Facile method for pyrazole formation | nih.gov |
| Sequential C-H Arylation | Palladium catalyst | SEM-protected pyrazole, Bromoarenes | Complete regiocontrol of substituents | nih.gov |
| N-Alkylation | Brønsted Acid | Pyrazoles, Trichloroacetimidates | Avoids strong bases and high temperatures | mdpi.com |
Sustainable Synthesis Approaches
The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal and process chemistry. For the synthesis of this compound and its analogues, a shift from classical synthetic routes towards more sustainable practices is being driven by the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. Key strategies in this endeavor include the utilization of alternative energy sources like microwave irradiation and ultrasound, as well as the implementation of greener reaction media and catalytic systems.
Recent advancements have highlighted the potential of microwave-assisted and ultrasound-assisted synthesis for pyrazole derivatives. benthamdirect.comrsc.org These techniques often lead to significantly reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govyoutube.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The direct interaction of microwaves with polar molecules in the reaction mixture results in rapid and uniform heating, often leading to different selectivity and higher yields compared to conventional methods. dergipark.org.tr For the synthesis of pyrazole derivatives, microwave irradiation has been successfully employed in the cyclization of α,β-unsaturated carbonyl compounds with hydrazines. nih.gov This approach offers the advantages of shorter reaction times and the possibility of using less solvent. benthamdirect.com
In a hypothetical sustainable synthesis of this compound, a microwave-assisted approach could be envisioned for the key N-alkylation step. This would involve the reaction of 4-nitropyrazole with a suitable 3-phenylpropyl halide or tosylate under microwave irradiation. The use of a polar, high-boiling solvent could facilitate efficient heating and lead to a significant reduction in reaction time compared to traditional reflux conditions.
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for sustainable synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates. nih.gov Ultrasound-assisted synthesis has been effectively used for the preparation of various heterocyclic compounds, including pyrazolines and isoxazolines. nih.govnih.gov
The synthesis of pyrazole scaffolds can be significantly accelerated under ultrasonic irradiation, often with improved yields compared to conventional methods. asianpubs.org For the preparation of this compound analogues, ultrasound could be employed to facilitate the initial formation of the pyrazole ring or the subsequent nitration and alkylation steps. The use of ultrasound is particularly advantageous in heterogeneous reactions, as it can improve mass transfer and activate the surface of solid reagents or catalysts. rsc.org
Greener Reaction Media and Catalysis
A central tenet of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. Water, ionic liquids, and deep eutectic solvents are increasingly being explored as reaction media for the synthesis of heterocyclic compounds. For instance, the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles has been successfully achieved in an aqueous solution of the surfactant TPGS-750-M, which acts as both a catalyst and a green reaction medium. tandfonline.comresearchgate.net
In the context of synthesizing this compound, a sustainable approach would involve exploring water-based or solvent-free reaction conditions. The nitration of pyrazole itself can be performed using greener nitrating agents or solid acid catalysts to minimize the use of strong mineral acids. nih.govresearchgate.netguidechem.com Furthermore, the use of reusable catalysts, such as zinc-based heterogeneous catalysts for the synthesis of triazoles, provides a model for developing similar recyclable catalytic systems for pyrazole synthesis. rsc.org
Table 1: Comparison of Sustainable Synthetic Methods for Pyrazole Derivatives
| Method | Energy Source | Typical Reaction Time | Key Advantages | Potential Application for this compound Synthesis |
| Microwave-Assisted | Microwaves | Minutes to hours | Rapid heating, shorter reaction times, higher yields, increased purity. nih.govdergipark.org.tr | N-alkylation of 4-nitropyrazole; one-pot synthesis from precursors. |
| Ultrasound-Assisted | Ultrasound waves | Minutes to hours | Enhanced reaction rates, improved yields, applicable to heterogeneous systems. nih.govasianpubs.org | Formation of the pyrazole ring; nitration and N-alkylation steps. |
| Green Catalysis in Aqueous Media | Conventional heating or alternative sources | Varies | Use of non-toxic, recyclable catalysts and solvents; simplified work-up. tandfonline.comresearchgate.net | Synthesis of the pyrazole core in an aqueous environment. |
The data presented in this table is a comparative summary based on findings for analogous pyrazole syntheses and represents potential applications for the target compound.
Mechanistic Investigations of in Vitro Biological Activities
Ligand-Target Interactions at the Molecular Level (in vitro)
No specific data regarding the ligand-target interactions of 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole at the molecular level has been identified in published research.
Enzyme Inhibition Kinetics and Mechanism (in vitro)
There is no available information on the enzyme inhibition kinetics or the mechanism of enzyme inhibition for this compound. However, other pyrazole (B372694) derivatives have been investigated as inhibitors of various enzymes. For instance, certain pyrazole derivatives have shown inhibitory activity against receptor tyrosine kinases and other protein kinases like Aurora A and CDK2. nih.gov These studies often involve molecular docking to predict binding affinities and modes of interaction within the enzyme's active site. nih.gov Without experimental data, the potential for this compound to act as an enzyme inhibitor remains purely speculative.
Cellular Pathway Modulation (in vitro)
There is a lack of published studies investigating the modulation of cellular pathways by this compound.
Investigation of Signal Transduction Pathways (in vitro)
No specific investigations into the effects of this compound on signal transduction pathways have been documented. Studies on other pyrazoline derivatives have shown the ability to induce apoptosis through the intrinsic pathway, involving mitochondrial damage and an altered Bax/Bcl2 ratio. nih.gov
Studies on Cell Cycle Regulation (in vitro)
The effect of this compound on cell cycle regulation has not been a subject of published in vitro studies. Related pyrazoline compounds, however, have been shown to induce cell cycle arrest, particularly in the S-phase or by increasing the proportion of cells in the sub-G0/G1 phase, which is indicative of apoptosis. nih.govnih.gov
Molecular Basis of Observed Bioactivity (in vitro)
Given the absence of observed bioactivity data for this compound, the molecular basis of its potential effects remains unelucidated. For other pyrazole derivatives, observed anticancer activities have been linked to mechanisms such as the generation of reactive oxygen species (ROS) and subsequent activation of caspase-3, leading to apoptosis. nih.gov
DNA Interaction Studies (in vitro)
A comprehensive review of scientific literature and research databases was conducted to identify in vitro studies investigating the direct interaction of this compound with DNA. This search included queries for experiments such as DNA binding assays (e.g., UV-Visible spectroscopy, fluorescence quenching, circular dichroism), DNA cleavage studies, and intercalation assays.
Despite a thorough search, no specific studies detailing the in vitro DNA interaction of this compound have been found in the available scientific literature. Consequently, there is no data to report on its binding constants, mode of interaction, or any potential DNA-modifying effects.
Protein–Ligand Complex Formation (in vitro)
An extensive search was performed to locate in vitro experimental data on the formation of complexes between this compound and specific protein targets. The search focused on methodologies such as equilibrium dialysis, surface plasmon resonance, isothermal titration calorimetry, and X-ray crystallography that would provide evidence of binding affinity, kinetics, and structural details of a protein-ligand complex.
The literature search did not yield any studies that have specifically investigated or identified the formation of a protein-ligand complex involving this compound. As a result, no data on its binding affinity for any protein target or its mechanism of protein interaction can be provided.
Phenotypic Screening and Mechanism of Action Elucidation (in vitro)
A systematic search of the scientific literature was undertaken to find studies related to the in vitro phenotypic screening of this compound and any subsequent mechanism of action elucidation. This includes high-content screening, cell-based assays measuring proliferation, cytotoxicity, or other phenotypic changes, and target deconvolution studies.
No publications detailing phenotypic screening assays or mechanism of action studies for this compound were identified. Therefore, there are no research findings available concerning its effects on cellular phenotypes or its molecular mechanism of action in an in vitro context.
Computational and Theoretical Studies of 4 Nitro 1 3 Phenylpropyl 1h Pyrazole and Analogues
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in understanding the electronic structure and properties of a molecule. These theoretical methods provide insights into molecular geometry, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Applications for Molecular Geometry and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be utilized to optimize the molecular geometry and predict its reactivity. researchgate.net Such studies on analogous pyrazole (B372694) derivatives have been used to determine bond lengths, bond angles, and dihedral angles, providing a three-dimensional understanding of the molecule's structure. nih.gov
Reactivity descriptors derived from DFT, such as the molecular electrostatic potential (MEP), can identify the electron-rich and electron-poor regions of the molecule. In the case of this compound, the nitro group would be expected to be a strong electron-withdrawing region, making the pyrazole ring and the phenyl group susceptible to electrophilic attack. nih.gov
Table 1: Representative DFT-Calculated Properties for a Hypothetical Pyrazole Derivative
| Property | Predicted Value | Significance |
| Dipole Moment | ~4-6 D | Indicates the overall polarity of the molecule. |
| Ionization Potential | ~8-9 eV | Energy required to remove an electron. |
| Electron Affinity | ~1-2 eV | Energy released upon gaining an electron. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netrjpn.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO would likely be localized on the phenylpropyl moiety and the pyrazole ring, while the LUMO would be concentrated on the nitro group, which acts as an electron acceptor. academicstrive.com This distribution dictates how the molecule interacts with other chemical species. academicstrive.com
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, with its rotatable phenylpropyl chain, MD simulations would be crucial to explore its conformational landscape and stability over time. nih.gov
By simulating the molecule's behavior in a solvent, typically water, over several nanoseconds, researchers can identify the most stable conformations and the energetic barriers between them. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions would provide insights into the molecule's flexibility and the stability of its different regions. researchgate.net
Molecular Docking and Virtual Screening for Target Prediction and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govlibretexts.org This is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.gov
Ligand Preparation and Active Site Mapping
Before docking, the 3D structure of this compound would be generated and optimized, usually through DFT methods. The target protein's structure, often obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules and adding hydrogen atoms. The active site, the region of the protein where the ligand is expected to bind, would be identified and mapped.
Scoring Functions and Binding Affinity Predictions
Docking algorithms would then place the ligand into the active site in various orientations and conformations. Scoring functions are used to estimate the binding affinity for each pose, typically reported in kcal/mol. nih.gov A lower binding energy indicates a more stable protein-ligand complex. These predictions can help in identifying potential biological targets for the compound and understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. ej-chem.org For compounds like this compound, QSAR models are developed using datasets of analogous pyrazole and nitroaromatic compounds to predict activities such as antimicrobial, anticancer, or antitubercular effects. ej-chem.orgresearchgate.netcapes.gov.br
The development of a predictive QSAR model is a multi-step process that begins with the collection of a dataset of compounds with known activities. For analogues of this compound, this would include various substituted pyrazoles and other nitroaromatic molecules. ej-chem.orgnih.gov The three-dimensional structures of these molecules are generated, and a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, topological, and quantum-chemical properties. nih.govmdpi.com
Researchers utilize various statistical methods to build the models. Partial Least Squares (PLS) is a common approach used for developing 2D-QSAR models for nitroaromatic compounds. nih.gov Other methods include Support Vector Regression (SVR), which has been used to create models for predicting the in vivo toxicity of nitroaromatics, and Multiple Linear Regression (MLR). osti.gov In some cases, an ensemble model, which combines the outputs of several individual models, is developed to improve predictive performance. osti.gov
For instance, 3D-QSAR models have been successfully developed for pyrazole derivatives to identify potent antitubercular agents. researchgate.netnih.gov These models help in designing new compounds by identifying the key molecular features—such as hydrophobic areas, hydrogen bond donors, and acceptors—that are critical for biological activity. researchgate.netnih.gov The process often involves generating a pharmacophore model, which represents the essential spatial arrangement of features necessary for binding to a specific biological target like the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. researchgate.netnih.gov
Table 1: Examples of Predictive QSAR Models for Pyrazole and Nitroaromatic Analogues
| Model Type | Compound Class | Predicted Activity | Key Findings & Approach | Source(s) |
| 3D-QSAR | Pyrazole Derivatives | Antitubercular (anti-TB) | A five-point pharmacophore model (AADHR_1) was developed to identify potent inhibitors of the InhA enzyme. | researchgate.netnih.gov |
| Binary QSAR | Chalcone Derivatives | Antitubercular (anti-TB) | Models were developed to guide the design of new chalcones, identifying that nitrofuran substitution increases activity. | nih.gov |
| 2D-QSAR (PLS) | Nitroaromatic Compounds | Toxicity (T. pyriformis) | Models elucidated the effects of different substituents and differentiated compounds by probable mechanisms of toxicity. | nih.gov |
| Ensemble Model (SVR, MLR) | Nitroaromatic Compounds | In Vivo Toxicity (Rat LD₅₀) | An ensemble of two Support Vector Regression models showed improved performance for predicting acute toxicity. | osti.gov |
| 3D-QSAR | Pyrazole Derivatives | Anticancer (Lung) | Analysis identified molecular properties with the highest impact on antitumor activity, guiding the design of new compounds. | capes.gov.br |
A critical step in QSAR modeling is rigorous statistical validation to ensure the model is robust, stable, and has good predictive power. Validation is performed using both internal and external methods.
Internal validation often involves cross-validation techniques, such as leave-one-out or 5-fold cross-validation, which assess the model's ability to predict the activity of compounds within the training set. nih.govosti.gov The squared cross-validation correlation coefficient (Q²) is a key metric here. Y-scrambling is another test where the biological activity data is randomly shuffled to ensure the model is not the result of a chance correlation. nih.gov
External validation is the true test of a model's predictive ability, where the model is used to predict the activity of an external set of compounds not used in model development. The predictive ability is often measured by the external correlation coefficient (R²ext). nih.gov
Key statistical parameters used for validation include:
Squared Correlation Coefficient (R²) : Measures the goodness-of-fit of the model to the training data. Values closer to 1 indicate a better fit. nih.gov
Squared Cross-Validation Coefficient (Q²) : Measures the internal predictive ability of the model. For a model to be considered robust, Q² values are typically expected to be greater than 0.5. mdpi.com
External Correlation Coefficient (R²ext or Pred_R²) : Measures the model's ability to predict an external test set. An R²ext value greater than 0.6 is often considered acceptable. nih.gov
Root Mean Square Error (RMSE) : Indicates the deviation between predicted and actual values for both training (RMSE_train) and test (RMSE_test) sets. nih.govmdpi.com
Interpretation of the validated QSAR model allows researchers to understand the structure-activity relationship. By analyzing the contribution of different molecular descriptors, one can identify which structural features enhance or diminish the biological activity. For example, studies on nitroaromatic compounds have shown that hydrophobicity and the energy of the lowest unoccupied molecular orbital (E_LUMO) can be key indicators of mutagenicity. mdpi.com This information is invaluable for the rational design of new, more potent, and selective analogues.
Table 2: Statistical Validation Parameters from QSAR Studies of Analogue Compounds
| Study Subject | Model Type | R² (training) | Q² (internal) | R² (external) | Source(s) |
| Nitroaromatic Toxicity | Ensemble (SVR) | 0.88 | --- | 0.95 | nih.govosti.gov |
| Nitroaromatic Toxicity | 2D-QSAR (PLS) | --- | --- | 0.64 | nih.gov |
| Pyrazole Antitubercular Activity | 3D-QSAR | 0.97 | 0.77 | --- | nih.gov |
| Rat Acute Toxicity (NACs) | QSAR (SiRMS) | 0.96 - 0.98 | 0.84 - 0.93 | 0.89 - 0.92 | mdpi.com |
| Mutagenicity (NACs) | HSVR | 0.9 | 0.84 | --- | mdpi.com |
In Silico Mechanistic Predictions and Reaction Pathway Studies
Beyond predicting activity, computational methods are used to investigate the fundamental chemical reactions involved in the synthesis of compounds like this compound. In silico mechanistic studies, often employing quantum chemistry methods like Density Functional Theory (DFT), provide deep insights into reaction pathways, transition states, and the factors controlling selectivity. nih.govescholarship.org
For the formation of nitro-functionalized pyrazoles, a key reaction is the [3+2] cycloaddition. nih.gov Computational studies have been used to explore the mechanism of such reactions, for example, between a nitrylimine and an alkene. nih.gov These studies can calculate the activation energies for different possible reaction channels, thereby predicting the regioselectivity of the reaction. For instance, DFT calculations have shown that while multiple reaction pathways may be kinetically favorable, one is often preferred, leading to a specific regioisomer, which aligns with experimental observations where reactions proceed with full regioselectivity. nih.gov
Molecular Electron Density Theory (MEDT) is another framework used to explain the mechanism of these transformations. nih.gov DFT calculations can map the entire reaction coordinate, identifying starting materials, transition states, intermediates, and final products. Vibrational analysis is performed to confirm the nature of these stationary points; transition states are characterized by having a single imaginary frequency. nih.gov
These computational investigations are not limited to the core ring formation. They can also elucidate subsequent reaction steps, such as elimination reactions. In the synthesis of some nitro-pyrazoles, the initial cycloadduct is unstable and spontaneously eliminates a small molecule (like chloroform) to form the final aromatic pyrazole system. nih.gov Understanding these pathways is crucial for optimizing reaction conditions to maximize the yield of the desired product. researchgate.net
Table 3: Summary of Computational Methods in Mechanistic Studies of Pyrazole Analogues
| Study Focus | Computational Method | Key Findings | Source(s) |
| Formation of Nitro-Pyrazoles | DFT (WB97XD/6-311G(d,p)) | Explored [3+2] cycloaddition pathways, explaining the observed high regioselectivity through kinetic analysis of transition states. | nih.gov |
| Formation of Nitro-Isoxazolines | DFT (wb97xd/6-311+G(d)) | Showed that cycloaddition reactions should proceed with full regioselectivity, with the direction determined by steric effects rather than electronic interactions. | mdpi.com |
| Pyrazole Formation Kinetics | Transient Flow Methods, Spectroscopy | Developed a microkinetic model for the Knorr pyrazole synthesis, elucidating the reaction mechanism. | researchgate.net |
| Dirhodium-Catalyzed Reactions | Ab Initio Molecular Dynamics (AIMD) | Investigated post-transition state bifurcations to rationalize product selectivity that traditional theories could not predict. | escholarship.org |
Future Directions and Advanced Research Perspectives
Integration of Advanced Synthetic Technologies
The synthesis of N-alkyl-4-nitropyrazoles, including the title compound, can be significantly enhanced by moving beyond traditional batch chemistry. Modern synthetic technologies offer improved efficiency, safety, and scalability. A practical two-step synthesis has been described for 1-alkyl-4-aminopyrazoles starting from the commercially available 4-nitropyrazole. researchgate.net This method utilizes a Mitsunobu reaction for the N-alkylation of the pyrazole (B372694) ring with various primary and secondary alcohols, followed by hydrogenation to reduce the nitro group. researchgate.net This approach provides a solid foundation for producing a diverse range of N-alkylated pyrazoles.
Future advancements will likely integrate technologies such as microwave-assisted synthesis and flow chemistry.
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. youtube.comrasayanjournal.co.in The application of microwave irradiation to the N-alkylation of 4-nitropyrazole or the cyclization steps in forming the pyrazole core could lead to more efficient and economical production. nanobioletters.comnih.gov For instance, microwave-assisted organic synthesis (MAOS) has been shown to be a simple, clean, and fast method for preparing various heterocyclic compounds. rasayanjournal.co.in
Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters like temperature and time, which is particularly beneficial for handling potentially exothermic or hazardous reactions, such as nitration. mdpi.comresearchgate.net Flow chemistry has been successfully used for the synthesis of various pyrazole derivatives, including a transition metal-free process for 3,5-disubstituted pyrazoles and the synthesis of 4-fluoropyrazoles. mdpi.comtib.eu This technology could be adapted for the N-alkylation of 4-nitropyrazole, minimizing handling of intermediates and improving process safety. researchgate.netrsc.org
These advanced methods pave the way for a more streamlined and sustainable synthesis of complex pyrazole derivatives for further study.
High-Throughput Screening and Combinatorial Approaches for SAR Expansion
To fully explore the therapeutic potential of the N-alkyl-4-nitropyrazole scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. researchgate.neteco-vector.comimperial.ac.uk These strategies allow for the rapid synthesis and evaluation of large libraries of compounds, accelerating the identification of "hit" compounds and the development of structure-activity relationships (SAR). researchgate.netnih.gov
A combinatorial approach involves systematically modifying different parts of the lead molecule, 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole, to generate a library of analogs. For this specific compound, variations could include:
Substituents on the phenyl ring of the phenylpropyl group.
Different lengths and branching of the alkyl chain.
Replacement of the nitro group with other electron-withdrawing or -donating groups.
Recent studies have demonstrated the power of this approach. For example, a library of over 60,000 pyrazole-based structures was generated and virtually screened to identify potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.govresearchgate.net Similarly, high-throughput virtual screening (HTVS) of over 12,000 pyrazole compounds from the PubChem database was used to discover novel inhibitors of cyclin-dependent kinase 8 (CDK8), a target in colorectal cancer. chemmethod.com
Table 1: Examples of Combinatorial/HTS Approaches for Pyrazole Derivatives
| Scaffold/Library | Screening Method | Target/Application | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pyrazole-based library (>60,000 compounds) | Virtual Screening (Molecular Docking & Deep Learning) | SARS-CoV-2 Mpro | Identified tryptamine (B22526) and N-phenyl fragments as critical for binding. | nih.govresearchgate.net |
| Pyrazole compounds from PubChem (~12,600) | High-Throughput Virtual Screening (HTVS) | CDK8 Enzyme | Identified seven type I and two type II inhibitors with favorable ADME properties. | chemmethod.com |
| Fused Pyrazole Library | Enzymatic and Cell-based Assays | p38α MAP Kinase | Optimized inhibitors to low nanomolar IC50 values in whole blood. | nih.gov |
| 5-Amino Functionalized Pyrazole Library | In vitro Microbiological Screening | Multidrug-resistant (MDR) bacteria | Identified compounds with moderate activity against MDR Staphylococcus and Mycobacterium tuberculosis. | nih.gov |
By applying these combinatorial and HTS methodologies to the N-alkyl-4-nitropyrazole scaffold, researchers can efficiently map the SAR landscape and identify derivatives with enhanced potency and selectivity for specific biological targets.
Multi-Omics Approaches for Deeper Mechanistic Understanding (in vitro)
While HTS can identify active compounds, understanding their precise mechanism of action requires a deeper biological investigation. Multi-omics technologies provide a holistic view of the cellular response to a drug candidate by simultaneously measuring changes across multiple molecular levels. nih.gov For a compound like this compound, an integrated multi-omics approach in an in vitro setting (e.g., using cancer cell lines) would be highly informative.
Transcriptomics: Using RNA-sequencing, one could analyze the complete set of RNA transcripts in cells treated with the compound. This would reveal which genes are up- or down-regulated, pointing to the signaling pathways affected by the drug.
Proteomics: This involves the large-scale study of proteins. Techniques like mass spectrometry can identify changes in protein expression levels and post-translational modifications, providing direct insight into the cellular machinery targeted by the compound.
Metabolomics: By analyzing the complete set of small-molecule metabolites, researchers can understand how the compound alters cellular metabolism, which is often dysregulated in diseases like cancer.
Interactomics: This approach focuses on identifying the protein-protein and protein-drug interactions, which can help to pinpoint the direct molecular target of the compound within the cell.
While specific multi-omics studies on N-alkyl-4-nitropyrazoles are yet to be published, this strategy represents a significant future direction. By integrating these datasets, a comprehensive picture of the compound's mechanism of action can be constructed, facilitating its optimization and potential clinical application.
Exploitation of Computational Chemistry for Rational Drug Design Initiatives
Computational chemistry and molecular modeling are essential components of modern drug discovery, enabling the rational design of new therapeutic agents and reducing the time and cost of development. nih.gov These in silico techniques can be powerfully applied to the this compound scaffold.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. For example, docking studies of a novel 4-nitro-N-1H-pyrazol-3-ylbenzamide against the SARS-CoV-2 main protease revealed favorable binding interactions. nih.gov Similar studies could predict how this compound and its analogs bind to potential targets like kinases or other enzymes. nih.gov
Virtual Screening: As mentioned previously, large libraries of virtual compounds can be screened against a target protein structure to prioritize which molecules to synthesize and test in the lab. researchgate.netchemmethod.com
Molecular Dynamics (MD) Simulations: MD simulations can model the movement of the drug-target complex over time, providing insights into the stability of the interaction and the conformational changes that occur upon binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, allowing for the prediction of potency for newly designed analogs.
Table 2: Examples of Computational Studies on Pyrazole Derivatives
| Pyrazole Derivative Class | Computational Method(s) | Target Enzyme/Protein | Purpose/Outcome | Reference(s) |
|---|---|---|---|---|
| 4-Nitro-N-1H-pyrazol-3-ylbenzamide | DFT, Molecular Docking, MD Simulations | SARS-CoV-2 Mpro | Verified inhibition activity and analyzed binding stability. | nih.gov |
| 1-Thiocarbamoyl-3,5-diaryl-pyrazoles | Molecular Docking | Carbonic Anhydrase I & II | Elucidated binding interactions to explain inhibitory activity. | nih.gov |
| General Pyrazole Derivatives | Molecular Docking | α-amylase | Predicted binding energies higher than the standard ligand. | nih.gov |
| Imidazole/Triazole Diarylpyrazoles | Molecular Docking | M. tuberculosis CYP121A1 | Guided the design of inhibitors with improved binding affinity. | rsc.org |
These computational tools provide a powerful framework for a rational, hypothesis-driven approach to designing the next generation of N-alkyl-4-nitropyrazole-based drug candidates.
Exploration of Novel Biological Targets and Mechanisms for N-Alkyl-4-Nitropyrazole Derivatives (in vitro)
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is found in numerous approved drugs and is capable of interacting with a wide array of biological targets. nih.govresearchgate.netnih.gov Derivatives have shown diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. frontiersin.orgmdpi.comresearchgate.net
The future exploration of this compound and its analogs should focus on identifying novel biological targets and elucidating their mechanisms of action through in vitro assays.
Kinase Inhibition: Many pyrazole-containing drugs are kinase inhibitors. nih.govnih.gov Screening N-alkyl-4-nitropyrazole libraries against a panel of human kinases could uncover novel inhibitors for targets involved in cancer or inflammatory diseases. Targets like CDK8 and p38α MAP kinase have already been successfully inhibited by pyrazole derivatives. nih.govchemmethod.com
Antimicrobial Targets: Pyrazoles have shown promise as antibacterial agents, with some derivatives acting as cell membrane-disrupting agents. nih.govnih.gov Screening against panels of clinically relevant bacteria and fungi, including drug-resistant strains, could identify new antimicrobial leads. Enzymes specific to pathogens, such as Mycobacterium tuberculosis CYP121A1, are also viable targets. rsc.org
Other Enzymatic Targets: The pyrazole core is versatile. As demonstrated by the inhibition of carbonic anhydrase and viral proteases, the N-alkyl-4-nitropyrazole scaffold could be effective against other enzyme classes as well. nih.govnih.gov
Table 3: Known Biological Targets for Pyrazole-Based Compounds
| Target Class | Specific Target(s) | Therapeutic Area | Reference(s) |
|---|---|---|---|
| Protein Kinases | p38α MAPK, CDK8, Aurora A/B, BRAF(V600E), Factor XIa | Cancer, Inflammation, Thrombosis | nih.govchemmethod.comnih.govacs.org |
| Enzymes | Carbonic Anhydrase, SARS-CoV-2 Mpro, α-glucosidase, α-amylase | Glaucoma, Antiviral, Diabetes | nih.govnih.govnih.gov |
| Microbial Targets | M. tuberculosis CYP121A1, Bacterial Cell Membrane | Tuberculosis, Antibacterial | nih.govrsc.org |
| GPCRs | Cannabinoid receptor 1 (CB1) | Obesity (historical) | researchgate.net |
Future in vitro studies, including enzymatic assays, cell viability assays on various cancer cell lines, and antimicrobial susceptibility testing, will be crucial in unlocking the full therapeutic potential of this compound and the broader class of N-alkyl-4-nitropyrazole derivatives.
Q & A
Basic Research Questions
Q. What spectroscopic methods are typically employed to characterize 4-nitro-1-(3-phenylpropyl)-1H-pyrazole, and how are key functional groups identified?
- Answer : Infrared (IR) spectroscopy is critical for identifying nitro (-NO₂) and aromatic C-H stretches. For example, IR bands at 1529 cm⁻¹ (N-O asymmetric stretch) and 756–697 cm⁻¹ (C-H out-of-plane bending of the phenyl group) confirm the nitro and aromatic substituents, respectively . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves alkyl chain protons (e.g., 3-phenylpropyl group) and pyrazole ring protons. Mass spectrometry further validates molecular weight and fragmentation patterns.
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : Synthesis typically involves alkylation of 4-nitropyrazole precursors. For instance, 3-phenylpropyl bromide or iodide reacts with 4-nitro-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-phenylpropyl group. Reaction optimization includes temperature control (80–120°C) and solvent selection (polar aprotic solvents like DMF or THF) to maximize yields .
Q. How is the purity of this compound assessed post-synthesis?
- Answer : Column chromatography (silica gel, hexane/EtOAc gradients) is standard for purification. Purity is confirmed via high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). Melting point analysis and elemental analysis (C, H, N) provide additional validation .
Advanced Research Questions
Q. How do transition-metal catalysts influence the C-H arylation of this compound, and what factors optimize reaction yields?
- Answer : Palladium (Pd) and nickel (Ni) catalysts enable direct C-H functionalization. For example, PdCl₂(PPh₃)₂ with XPhos ligand achieves arylation at the pyrazole C5 position using aryl bromides. Key parameters include:
- Catalyst loading (5–10 mol% Pd)
- Base selection (Cs₂CO₃ enhances deprotonation)
- Ligand effects (bulky ligands improve regioselectivity)
Yields vary with electronic effects of substituents; electron-deficient aryl halides react more efficiently .
Q. What explains contradictory yields in C-H arylation reactions when using Pd vs. Ni catalysts?
- Answer : Pd catalysts generally offer higher yields (e.g., 44% vs. 19% for Ni in arylation with 1-bromo-2-fluorobenzene) due to superior oxidative addition efficiency with aryl halides. Ni systems may suffer from slower transmetalation or ligand dissociation, leading to incomplete conversion. Solvent choice (DMF for Pd vs. toluene for Ni) and temperature (120°C for Pd) also critically impact reactivity .
Q. How do substituents on the 3-phenylpropyl group affect the compound’s biological activity?
- Answer : Substituents modulate lipophilicity and target binding. For example:
- Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability.
- Bulky groups (e.g., p-tolyl) may sterically hinder enzyme binding.
Comparative studies of analogs (e.g., 1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole) show increased antimicrobial activity with -CF₃ groups, highlighting substituent-driven bioactivity .
Q. What strategies resolve contradictions in biological assay data for nitro-pyrazole derivatives?
- Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting compound solubility). Methodological solutions include:
- Standardizing solvent systems (e.g., DMSO for in vitro assays).
- Validating results across multiple cell lines or enzymatic models.
- Performing structure-activity relationship (SAR) studies to isolate substituent effects .
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Answer : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., C5 position for arylation). Molecular docking simulations predict binding affinities to biological targets (e.g., enzymes). These tools guide synthetic prioritization and reduce experimental trial-and-error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
